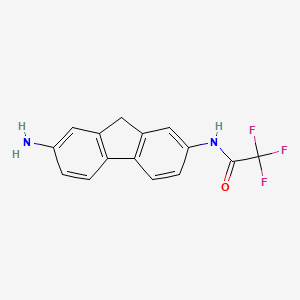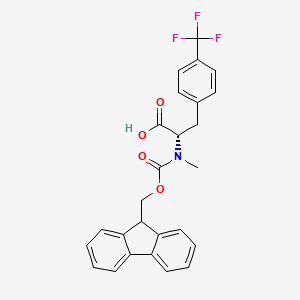
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of the indole ring. The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methoxylating agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process would include steps such as halogenation, formylation, and methoxylation under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1H-Indole-3-carboxylic acid, 7-fluoro-5-methoxy-
Reduction: 1H-Indole-3-methanol, 7-fluoro-5-methoxy-
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carboxaldehyde: Lacks the fluorine and methoxy groups, making it less versatile in certain chemical reactions.
7-Fluoro-1H-indole-3-carboxaldehyde: Similar but lacks the methoxy group, which may affect its biological activity.
5-Methoxy-1H-indole-3-carboxaldehyde: Similar but lacks the fluorine group, which may influence its reactivity and stability.
Uniqueness: 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is unique due to the presence of both fluorine and methoxy groups, which can enhance its chemical reactivity and biological activity. These functional groups can also influence its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
1227580-91-7 |
|---|---|
Molekularformel |
C10H8FNO2 |
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
7-fluoro-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3 |
InChI-Schlüssel |
YLQLRFVXUBZLDC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)F)NC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dimethyl-5-(4-methylphenyl)-3,5-dihydrofuro[2,3-d]pyrimidin-4-one](/img/structure/B14005282.png)
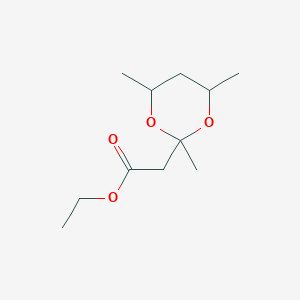
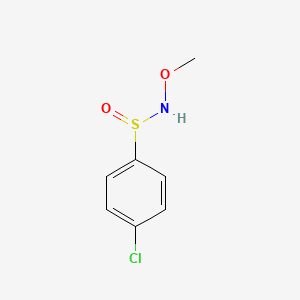
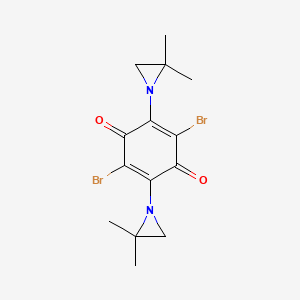

![Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester](/img/structure/B14005292.png)

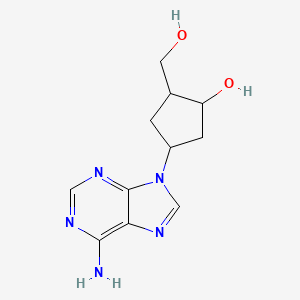
![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
